1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione
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Overview
Description
1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by the presence of ethylamino and hydroxyethylamino groups attached to the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione typically involves the following steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino groups are alkylated with ethylamine and 2-hydroxyethylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis and as intermediates in pharmaceuticals.
Scientific Research Applications
1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential as an anticancer agent, given its structural similarity to other anthraquinone-based drugs.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly relevant in its potential use as an anticancer agent. The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: Similar in structure but lacks the ethylamino and hydroxyethylamino groups.
Mitoxantrone: A synthetic anthraquinone derivative used as an anticancer drug.
Doxorubicin: Another anthraquinone-based anticancer drug with a different substitution pattern.
Uniqueness
1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethylamino and hydroxyethylamino groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
61734-59-6 |
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Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1-(ethylamino)-4-(2-hydroxyethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O3/c1-2-19-13-7-8-14(20-9-10-21)16-15(13)17(22)11-5-3-4-6-12(11)18(16)23/h3-8,19-21H,2,9-10H2,1H3 |
InChI Key |
MLCSZPHPNYIMPU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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